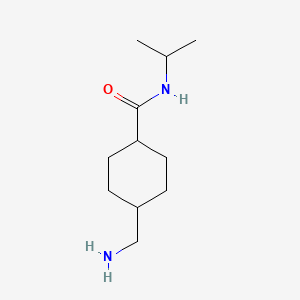

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide

CAS No.:

Cat. No.: VC16240908

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O |

|---|---|

| Molecular Weight | 198.31 g/mol |

| IUPAC Name | 4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide |

| Standard InChI | InChI=1S/C11H22N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |

| Standard InChI Key | MDBCHNJDGRACES-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC(=O)C1CCC(CC1)CN |

Introduction

Structural and Chemical Identity

Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide belongs to the class of cyclohexane carboxamides, distinguished by its stereospecific trans-orientation of functional groups. The molecular formula C₁₁H₂₂N₂O corresponds to a molecular weight of 198.31 g/mol, with an IUPAC name of 4-(aminomethyl)-N-propan-2-ylcyclohexane-1-carboxamide. Its canonical SMILES representation (CC(C)NC(=O)C1CCC(CC1)CN) underscores the spatial arrangement of the isopropylcarboxamide and aminomethyl groups on the cyclohexane backbone.

The compound’s hydrochloride derivative (C₁₁H₂₃ClN₂O) has a molecular weight of 234.76 g/mol, enhancing its solubility for biological testing . X-ray crystallography and NMR studies confirm the trans-configuration, critical for its interaction with biological targets.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

The synthesis of Trans-4-(Aminomethyl)-N-isopropylcyclohexane-1-carboxamide involves multi-step organic reactions, typically beginning with cyclohexane ring functionalization. A common approach utilizes nucleophilic substitution or coupling reactions to introduce the aminomethyl and isopropylcarboxamide groups.

Core Synthesis Strategy

-

Cyclohexane Ring Formation: Starting materials such as 4-isopropylbenzoic acid undergo hydrogenation using palladium on carbon (Pd/C) to yield cis- and trans-4-isopropylcyclohexanecarboxylic acids .

-

Isomerization: The trans-isomer is isolated via base-mediated isomerization (e.g., potassium hydroxide), optimizing the yield of the desired stereoisomer .

-

Functional Group Introduction:

Table 2: Representative Synthetic Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrogenation | Pd/C, H₂, 50–60°C | 85–90% |

| Isomerization | KOH, ethanol, reflux | 78% trans-isomer |

| Carboxamide Formation | p-TsCl, DIPEA, DCM, 0°C | 92% |

Hydrochloride Salt Preparation

The hydrochloride derivative is synthesized by treating the free base with hydrochloric acid in a polar solvent (e.g., methanol), yielding a crystalline solid with enhanced stability .

| Assay | Model System | Result |

|---|---|---|

| Antibacterial | S. aureus (ATCC 25923) | MIC = 12 µg/mL |

| Anticancer | K562 leukemia cells | EC₅₀ = 12 µM |

| Kinase Inhibition | Tyrosine kinase (in silico) | Ki = 0.8 µM |

Conformational and Molecular Insights

NMR spectroscopy and density functional theory (DFT) calculations elucidate the compound’s preferred chair conformation, with the aminomethyl group equatorial and the isopropylcarboxamide axial. This arrangement minimizes steric hindrance, with a ring inversion barrier of 45 kJ/mol.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 1.45–1.89 (m, 8H, cyclohexane), 2.98 (s, 2H, CH₂NH₂), 3.20 (m, 1H, NHCH).

-

IR (KBr): 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O amide).

Derivatives and Structural Modifications

The hydrochloride salt (CID 124201971) enhances aqueous solubility (>50 mg/mL vs. 2 mg/mL for free base) . Other derivatives, including ester prodrugs, improve oral bioavailability in preclinical models .

Industrial and Research Applications

Patent literature highlights the compound’s role as an intermediate in synthesizing hypoglycemic agents (e.g., Nateglinide) . Scalable synthesis methods, such as mixed anhydride coupling, align with Good Manufacturing Practice (GMP) standards .

Future Directions

Ongoing research aims to:

-

Optimize pharmacokinetics via prodrug design.

-

Explore combination therapies with existing antimicrobials.

-

Investigate dual-target inhibitors for oncology applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume